molecular formula C19H25NO B11839790 N-[1-(1-Naphthyl)ethyl]heptanamide CAS No. 158111-00-3

N-[1-(1-Naphthyl)ethyl]heptanamide

Cat. No.: B11839790
CAS No.: 158111-00-3
M. Wt: 283.4 g/mol
InChI Key: BGEHENCXVAUKOA-UHFFFAOYSA-N
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Description

N-[1-(1-Naphthyl)ethyl]heptanamide is an organic compound with the molecular formula C19H25NO and a molecular weight of 283.417 g/mol It is characterized by the presence of a naphthyl group attached to an ethyl chain, which is further connected to a heptanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-Naphthyl)ethyl]heptanamide typically involves the reaction of 1-naphthyl ethylamine with heptanoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

1-Naphthyl ethylamine+Heptanoyl chlorideThis compound+HCl\text{1-Naphthyl ethylamine} + \text{Heptanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 1-Naphthyl ethylamine+Heptanoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to ensure the desired purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-Naphthyl)ethyl]heptanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(1-Naphthyl)ethyl]heptanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(1-Naphthyl)ethyl]heptanamide involves its interaction with specific molecular targets and pathways. The naphthyl group can engage in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Naphthyl)hexanamide
  • N-(1-Naphthyl)methylheptanamide
  • N-(2,2,2-Trichloro-1-(4-nitroanilino)ethyl)heptanamide

Uniqueness

N-[1-(1-Naphthyl)ethyl]heptanamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

158111-00-3

Molecular Formula

C19H25NO

Molecular Weight

283.4 g/mol

IUPAC Name

N-(1-naphthalen-1-ylethyl)heptanamide

InChI

InChI=1S/C19H25NO/c1-3-4-5-6-14-19(21)20-15(2)17-13-9-11-16-10-7-8-12-18(16)17/h7-13,15H,3-6,14H2,1-2H3,(H,20,21)

InChI Key

BGEHENCXVAUKOA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)NC(C)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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